N-beta-D-glucopyranosyl indole-3-acetic acid
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Overview
Description
N-beta-D-glucopyranosyl indole-3-acetic acid is a natural product found in Ribes rubrum with data available.
Scientific Research Applications
Isolation and Synthetic Studies
- Isolation from Ginkgo Biloba: Rare N-β-D-glucopyranosyl-1H-indole-3-acetic acid conjugates were isolated from Ginkgo biloba. Their structures were elucidated, and synthetic routes were disclosed. These compounds showed anti-inflammatory activities by decreasing interleukin-6, nitric oxide synthase, and cyclooxygenase-2 at the mRNA level in cells (Cheng et al., 2020).
Metabolic Pathways in Plants
- Metabolism in Rice: N-beta-D-glucopyranosyl indole-3-acetic acid (IAA-N-Glc) was found in rice, with a quantitative analysis showing its total amount equal to that of indole-3-acetic acid (IAA). Major parts of IAA-N-Glc were present as bound forms with aspartate and glutamate, especially accumulating in the root (Kai, Wakasa, & Miyagawa, 2007).
Developmental Regulation in Plants
- Regulation in Scots Pine Seedlings: In Scots pine, developmental regulation of indole-3-acetic acid (IAA) homeostasis was observed. Glucopyranosyl-1-N-indole-3-acetic acid was one of the metabolites formed during seed germination and early seedling growth, contributing to the homeostatic regulation of the IAA pool (Ljung, Ostin, Lioussanne, & Sandberg, 2001).
Biochemical Analysis
- Quantitative Analysis in Arabidopsis: 1-O-(2-oxoindol-3-ylacetyl)-beta-d-glucopyranose, a metabolite of indole-3-acetic acid (IAA), was identified in Arabidopsis. This suggests that conversion into this compound represents a main metabolic process regarding IAA in Arabidopsis (Kai, Horita, Wakasa, & Miyagawa, 2007).
Application in Pharmacology
- Photodynamic Cancer Therapy Enhancement: Indole-3-acetic acid has been found to enhance the killing of mammalian cells during photodynamic therapy with phenothiazinium dyes. The photosensitized oxidation of indole acetic acid forms a radical, leading to reactive cytotoxins, effective even in low oxygen environments typical in tumors (Folkes & Wardman, 2003).
properties
Molecular Formula |
C16H19NO7 |
---|---|
Molecular Weight |
337.32 g/mol |
IUPAC Name |
2-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]indol-3-yl]acetic acid |
InChI |
InChI=1S/C16H19NO7/c18-7-11-13(21)14(22)15(23)16(24-11)17-6-8(5-12(19)20)9-3-1-2-4-10(9)17/h1-4,6,11,13-16,18,21-23H,5,7H2,(H,19,20)/t11-,13-,14+,15-,16-/m1/s1 |
InChI Key |
MVSQEPAOMLRIRW-YMILTQATSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CC(=O)O |
SMILES |
C1=CC=C2C(=C1)C(=CN2C3C(C(C(C(O3)CO)O)O)O)CC(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3C(C(C(C(O3)CO)O)O)O)CC(=O)O |
synonyms |
N-beta-D-glucopyranosyl indole-3-acetic acid N-beta-Glc-IA cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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